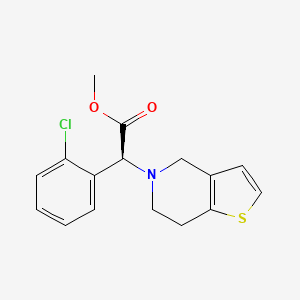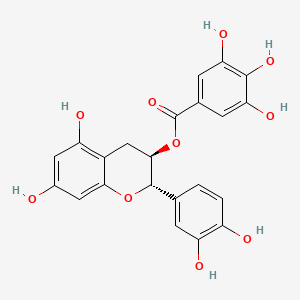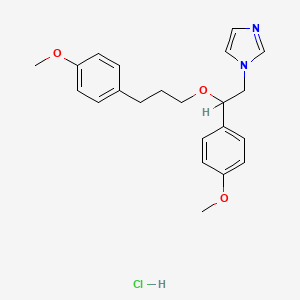
Neferina
Descripción general
Descripción
Neferine is a natural alkaloid compound extracted from the green seed embryos of the Lotus plant (Nelumbo nucifera Gaertn.). It has garnered significant attention due to its diverse pharmacological properties, including antitumor, anti-inflammatory, and antioxidative effects .
Aplicaciones Científicas De Investigación
Chemistry: Neferine is used as a model compound for studying the chemical properties of alkaloids and their derivatives.
Biology: It is used to investigate the biological activities of natural compounds, including their effects on cell viability, apoptosis, and autophagy
Medicine: Neferine has shown promise in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Mecanismo De Acción
Target of Action
Neferine, a bisbenzylisoquinoline alkaloid, primarily targets Rho-associated protein kinase 1 (ROCK1) and P-glycoprotein (P-gp) . ROCK1 is a protein that mediates the process of epithelial-to-mesenchymal transition (EMT) in various cancers . P-gp is a protein that plays a crucial role in drug resistance .
Mode of Action
Neferine interacts with its targets, leading to significant changes. It inhibits the proliferation of HepG2 cells through the CCK-8 assay . It also significantly inhibits the migration and invasion abilities of HepG2 cells in vitro . Neferine can allocate the P-gp drug-binding pocket and prevent R123 binding, which is in agreement with P-gp inhibition experiments where neferine increased R123 uptake .
Biochemical Pathways
Neferine affects several biochemical pathways. It reduces RhoA expression by effectively inhibiting the phosphorylation of MYPT1 , thereby exerting anti-metastasis activity against HepG2 cells. It also alleviates acute kidney injury by regulating the PPAR-α/NF-κB pathway . Furthermore, it has been found to inhibit the NF-κB inflammatory pathway and reverse PPAR-α deficiency .
Result of Action
Neferine has various molecular and cellular effects. It inhibits cell growth, proliferation, and the tumorigenic potential of androgen-dependent prostate cancer cells . It also induces apoptosis and autophagy by activating key markers of these processes . Furthermore, it has been found to inhibit the oxidative stress, inflammatory, and apoptotic markers in the heart of isoproterenol-injected rats .
Action Environment
The action, efficacy, and stability of Neferine can be influenced by environmental factors. It’s worth noting that the extraction conditions of Neferine can significantly influence its purity .
Análisis Bioquímico
Biochemical Properties
Neferine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, neferine has been shown to modulate the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant response, by stimulating the Nrf2/Keap1/ARE signaling pathway . Additionally, neferine inhibits the TLR4/NF-κB/MAPK-mediated signaling pathway, reducing inflammation and oxidative stress . These interactions highlight neferine’s role in modulating cellular responses to stress and inflammation.
Cellular Effects
Neferine exerts significant effects on various cell types and cellular processes. In cancer cells, neferine induces apoptosis and cell cycle arrest, particularly at the G2/M phase . It downregulates the expression of Bcl-2, an anti-apoptotic protein, and upregulates reactive oxygen species (ROS) generation, leading to increased sensitivity to anticancer drugs . In neuronal cells, neferine exhibits neuroprotective effects by enhancing autophagy and reducing oxidative stress . These cellular effects underscore neferine’s potential as a therapeutic agent in cancer and neurodegenerative diseases.
Molecular Mechanism
At the molecular level, neferine exerts its effects through various mechanisms. It binds to and inhibits Rho-associated protein kinase 1 (ROCK1), thereby blocking the epithelial-to-mesenchymal transition (EMT) process and inducing apoptosis in non-small cell lung cancer cells . Neferine also modulates the AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (mTOR) pathway, which plays a critical role in autophagy regulation . These molecular interactions highlight neferine’s multifaceted mechanism of action in different cellular contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of neferine have been observed to change over time. Neferine demonstrates stability and sustained activity in various experimental conditions. For example, in studies involving diabetic rats, neferine maintained its antioxidant and anti-inflammatory effects over extended periods
Dosage Effects in Animal Models
The effects of neferine vary with different dosages in animal models. In a study involving isoproterenol-induced cardiac injury in rats, neferine was administered at doses of 10 and 20 mg/kg, resulting in significant protection against cardiac dysfunction and oxidative stress . Higher doses of neferine have been associated with increased therapeutic effects, but potential toxic or adverse effects at very high doses need to be carefully evaluated to determine safe and effective dosage ranges.
Metabolic Pathways
Neferine is involved in several metabolic pathways, including the regulation of lipid metabolism and inflammatory responses. It modulates the peroxisome proliferator-activated receptor alpha (PPAR-α)/nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and lipid accumulation in acute kidney injury models . Neferine’s influence on these metabolic pathways highlights its potential in treating metabolic disorders and inflammatory diseases.
Transport and Distribution
Neferine’s transport and distribution within cells and tissues involve various transporters and binding proteins. It promotes the expression and fusion of glucose transporter 4 (GLUT4) with the plasma membrane, enhancing glucose uptake in muscle cells . This mechanism is particularly relevant in the context of diabetes treatment, where improved glucose uptake can alleviate insulin resistance. Neferine’s distribution within tissues and its interaction with cellular transporters are critical for its therapeutic efficacy.
Subcellular Localization
Neferine’s subcellular localization plays a significant role in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with key signaling molecules and transcription factors . Neferine’s ability to modulate autophagy-related genes and reduce the accumulation of autophagosomes further underscores its role in maintaining cellular homeostasis . Understanding neferine’s subcellular localization is essential for elucidating its precise mechanisms of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Neferine can be isolated from the green seed embryos of Nelumbo nucifera using various extraction and purification techniques. One common method involves the use of silica gel chromatography with a dichloromethane:methanol eluent. The optimal conditions for this method include a 7:3 ratio for the eluent, a 1:60 mass ratio of extract to silica gel, and an elution flow rate of 3 mL/min .
Industrial Production Methods
Industrial production of Neferine typically involves large-scale extraction from Nelumbo nucifera seeds. The process is optimized using response surface methodology to ensure high yield and purity. This method allows for the efficient and environmentally friendly production of Neferine .
Análisis De Reacciones Químicas
Types of Reactions
Neferine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to induce the production of reactive oxygen species, which play a crucial role in its antitumor activity .
Common Reagents and Conditions
Common reagents used in the reactions involving Neferine include dichloromethane, methanol, and various oxidizing and reducing agents. The conditions for these reactions are typically mild, ensuring the stability of the compound .
Major Products Formed
The major products formed from the reactions of Neferine include various oxidized and reduced derivatives, which exhibit different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Liriodenine: Another alkaloid from the Lotus plant with similar antitumor properties.
Nuciferine: An alkaloid with sedative and antipsychotic effects.
Isoliensinine: Known for its anti-inflammatory and antioxidative properties.
Uniqueness
Neferine stands out due to its ability to target multiple pathways and its broad spectrum of pharmacological activities. Unlike other similar compounds, Neferine has shown significant potential in treating a wide range of diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .
Propiedades
IUPAC Name |
4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N2O6/c1-39-15-14-27-21-36(44-5)38(23-30(27)31(39)17-24-7-10-28(42-3)11-8-24)46-34-19-25(9-12-33(34)41)18-32-29-22-37(45-6)35(43-4)20-26(29)13-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBATSHDJRIUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2292-16-2 | |
| Record name | Neferine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034104 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does neferine interact with cells to exert its anti-cancer effects?
A1: Neferine demonstrates anti-cancer activity through various mechanisms, including:
- Induction of apoptosis: Neferine triggers apoptosis in cancer cells by increasing reactive oxygen species (ROS) production, disrupting mitochondrial membrane potential, and activating caspase cascades. [, , ]
- Cell cycle arrest: Neferine can arrest the cell cycle at the G1 phase, inhibiting the proliferation of cancer cells. This effect is linked to the upregulation of p53 and p21 and downregulation of cyclin D1. [, ]
- Inhibition of cell migration and invasion: Neferine can suppress the migration and invasion of cancer cells, potentially limiting metastasis. This effect might be associated with modulation of matrix metalloproteinases (MMPs) and epithelial-mesenchymal transition (EMT) markers. [, , ]
- Sensitization to chemotherapy: Neferine can enhance the sensitivity of cancer cells to chemotherapeutic agents like cisplatin and imatinib, potentially improving treatment outcomes. [, , ]
Q2: What are the primary signaling pathways modulated by neferine?
A2: Neferine exhibits its effects by interacting with multiple signaling pathways, including:
- Mitogen-activated protein kinase (MAPK) pathway: Neferine can activate or inhibit different MAPK subfamilies (ERK, JNK, p38) depending on the cell type and context, influencing cell proliferation, apoptosis, and inflammatory responses. [, , , , ]
- Nuclear factor kappa B (NF-κB) pathway: Neferine has been shown to inhibit the NF-κB pathway, reducing the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2, contributing to its anti-inflammatory effects. [, , , , , ]
- Phosphatidylinositol 3-kinase/Protein kinase B/mechanistic target of rapamycin (PI3K/AKT/mTOR) pathway: Neferine can modulate the PI3K/AKT/mTOR pathway, impacting cell survival, proliferation, and autophagy. [, , , ]
- Transforming growth factor-beta (TGF-β) signaling: Neferine can influence TGF-β signaling, affecting fibrosis, cell growth, and differentiation in various contexts. [, , ]
Q3: How does neferine contribute to its antioxidant and anti-inflammatory effects?
A3: Neferine displays antioxidant and anti-inflammatory effects through several mechanisms:
- Enhancing antioxidant enzyme activity: Neferine can increase the activity of antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT), bolstering the cellular defense against oxidative stress. [, , ]
- Reducing reactive oxygen species (ROS) production: Neferine can directly scavenge ROS and inhibit their production, mitigating oxidative damage. [, , , , ]
- Modulating inflammatory signaling: Neferine suppresses inflammatory responses by inhibiting the NF-κB pathway and reducing the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). [, , , , , ]
- Inhibiting NLRP3 inflammasome activation: Neferine can suppress NLRP3 inflammasome activation, decreasing the release of pro-inflammatory cytokines like IL-1β and IL-18, which are implicated in various inflammatory conditions. [, ]
Q4: What is the molecular formula, weight, and key spectroscopic data for neferine?
A4:
Q5: How is neferine absorbed, distributed, metabolized, and excreted in the body?
A5: While detailed pharmacokinetic studies are still underway, some studies suggest that neferine is absorbed orally and distributed to various tissues. It is metabolized, potentially by enzymes like CYP450, leading to the formation of metabolites like isoliensinine, liensinine, and others. [, ] The specific routes and rates of excretion require further investigation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride](/img/structure/B1663591.png)








